Ethyl 5-(4-ethoxy-4-oxobutanamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
Description
Ethyl 5-(4-ethoxy-4-oxobutanamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a heterocyclic compound featuring a thieno[3,4-d]pyridazine core. Key structural elements include:
- Position 1: Ethyl carboxylate group, enhancing solubility and serving as a common pharmacophore in medicinal chemistry.
- Position 5: 4-Ethoxy-4-oxobutanamido group, a branched amide moiety that may influence steric interactions and hydrogen bonding.
Properties
IUPAC Name |
ethyl 5-[(4-ethoxy-4-oxobutanoyl)amino]-4-oxo-3-[4-(trifluoromethyl)phenyl]thieno[3,4-d]pyridazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20F3N3O6S/c1-3-33-16(30)10-9-15(29)26-19-17-14(11-35-19)18(21(32)34-4-2)27-28(20(17)31)13-7-5-12(6-8-13)22(23,24)25/h5-8,11H,3-4,9-10H2,1-2H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVYRXYBMHYMFIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)NC1=C2C(=CS1)C(=NN(C2=O)C3=CC=C(C=C3)C(F)(F)F)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20F3N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 5-(4-ethoxy-4-oxobutanamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in cancer therapy. This article explores the compound's biological activity, focusing on its mechanism of action, efficacy in various studies, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure is characterized by a thieno[3,4-d]pyridazine core with multiple functional groups that contribute to its biological activity. The presence of the ethoxy and trifluoromethyl groups enhances its lipophilicity and may influence its interaction with biological targets.
Research indicates that this compound functions primarily as an inhibitor of the β-catenin/T-cell factor (Tcf) protein–protein interaction (PPI), which is crucial in the Wnt signaling pathway implicated in various cancers. The inhibition of this pathway can lead to decreased cell proliferation and increased apoptosis in cancer cells.
In Vitro Studies
In vitro assays have demonstrated that the compound exhibits potent inhibitory effects on β-catenin/Tcf interactions. For instance, derivatives of this compound showed Ki values ranging from 0.44 μM to 5.2 μM, indicating significant potency against hyperactive Wnt/β-catenin signaling in cancer cells .
Table 1: Inhibition Potency of Derivatives
| Compound | Ki (μM) | Biological Effect |
|---|---|---|
| Compound 56 | 5.2 | Inhibits β-catenin/Tcf PPI |
| Compound 57 | 0.44 | Most potent inhibitor |
Cell Viability Assays
Cell viability assays using the MTS method revealed that the ethyl ester derivative was more effective than its parent compound at inhibiting the viability of various Wnt/β-catenin-dependent cancer cell lines. The results suggest that modifications to the compound can enhance its therapeutic potential .
Case Studies
A notable study focused on the synthesis and evaluation of several derivatives based on the original compound. These derivatives were tested for their ability to disrupt β-catenin/Tcf interactions and their effects on cell migration and invasiveness. The most promising results were observed with compounds featuring para-substituents on their phenyl rings, which exhibited improved inhibitory potency compared to other configurations .
Potential Therapeutic Applications
Given its mechanism of action, this compound holds potential for development as an anti-cancer therapeutic agent. Its ability to selectively inhibit Wnt/β-catenin signaling could be particularly beneficial in treating cancers characterized by aberrant activation of this pathway.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The target compound’s analogs differ primarily in substituents at positions 3 and 5, which critically modulate physicochemical and biological properties. Below is a comparative analysis (Table 1):
Table 1: Key Structural and Functional Comparisons
Key Observations :
- Bioactivity: Compound 30 () inhibits tau aggregation, a mechanism relevant to neurodegenerative diseases. The target compound’s amide group may enhance binding affinity compared to the amino group in 30 due to additional hydrogen-bonding capacity .
- Synthetic Yield: The amino-substituted derivative (Compound 30) achieves a 90% yield, suggesting efficient synthesis. The target compound’s synthesis may require optimization for the bulkier amide substituent.
Spectral and Physicochemical Properties
- NMR Shifts : Compound 30 () shows distinct aromatic proton shifts (δ 7.72–7.80 ppm) due to the electron-withdrawing trifluoromethyl group. The target compound’s amide protons may appear downfield (δ > 8 ppm) .
- Mass Spectrometry : Compound 31 () exhibits a molecular ion at m/z 400.07, aligning with its molecular formula (C16H13F3N3O4S+). The target compound’s molecular weight (~483 g/mol) would require high-resolution MS for validation.
Limitations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
